molecular formula C15H13NO B1268079 4-Benzyloxyphenylacetonitrile CAS No. 838-96-0

4-Benzyloxyphenylacetonitrile

Cat. No. B1268079
CAS RN: 838-96-0
M. Wt: 223.27 g/mol
InChI Key: QKEYZRVDFZDOEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrile compounds often involves the reaction of specific phenols or benzaldehydes with malononitrile under specific conditions, such as the use of ethanolic piperidine solution and microwave irradiation. For example, a compound was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile, showcasing a method that could potentially be adapted for 4-Benzyloxyphenylacetonitrile synthesis (Okasha et al., 2022). Another related synthesis involves the Mannich reaction on phenols or by reductive alkylation of aldehydes to produce benzylamines, which are then used to alkylate cyanide ion to obtain nitriles (Short, Dunnigan, & Ours, 1973).

Molecular Structure Analysis

The crystal and molecular structure of compounds similar to 4-Benzyloxyphenylacetonitrile are often determined using single-crystal X-ray diffraction. These analyses provide detailed insights into the compound's crystalline form and molecular geometry, essential for understanding its chemical behavior and interactions. The molecular structure of a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, was established using X-ray diffraction, demonstrating the technique's utility in analyzing nitrile compounds (Korkusuz, ahin, & Yildirim, 2012).

Chemical Reactions and Properties

Nitriles like 4-Benzyloxyphenylacetonitrile participate in various chemical reactions, reflecting their reactivity and functional group compatibility. For instance, the addition reactions of benzylamines to nitrile compounds have been studied, revealing insights into the kinetics and mechanism of these reactions (Oh, Kim, Lee, & Lee, 2004). Such studies are crucial for understanding how 4-Benzyloxyphenylacetonitrile might behave under different chemical conditions.

Scientific Research Applications

Chemical Synthesis

4-Benzyloxyphenylacetonitrile can be involved in the synthesis of various chemical compounds. Short, Dunnigan, and Ours (1973) detailed the synthesis of phenethylamines from phenylacetonitriles, including derivatives like 4-benzyloxyphenylacetonitrile, obtained by alkylation of cyanide ion with Mannich bases from phenols and other benzylamines (Short et al., 1973). Additionally, Hoshikawa and Inoue (2013) reported the photoinduced direct 4-pyridination of C(sp3)–H Bonds, a process that significantly proceeds at benzylic C(sp3)–H bonds without affecting polar functional groups, thereby enabling intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine (Hoshikawa & Inoue, 2013).

Fluorescent Reagents

4-Benzyloxyphenylacetonitrile derivatives may be used in developing fluorescent reagents. Onoda et al. (2003) created a novel fluorescent reagent for hydroperoxides based on photoinduced electron transfer (PET) reagents having a benzofurazan skeleton, which could be relevant in this context (Onoda et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, Gupta, Jain, and Verma (2009) described a method for determining carbonyl compounds involving the reaction with 2,4-dinitrophenylhydrazine and extraction of hydrazones with water-miscible organic solvent acetonitrile (Gupta et al., 2009).

Medical Research

Hanifeh Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their anti-proliferative properties on HT-29 cells, demonstrating potential in colon cancer treatment (Hanifeh Ahagh et al., 2019).

Safety And Hazards

4-Benzyloxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of soap and water, and contaminated clothing should be washed before reuse . If swallowed or inhaled, or if skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYZRVDFZDOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335071
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylacetonitrile

CAS RN

838-96-0
Record name 4-(Phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzyl cyanide (2.5 g, 18.77 mmol), benzyl bromide (3.8 g, 22:5 mmol) and potassium carbonate (45 mmol) were combined in acetone (50 mL) and heated to reflux for 8 h. The reaction was allowed to cool to rt, diluted with ethyl acetate and filtered to remove the solids. The organic layer was concentrated in vacuo to give an oil. The crude benzyl ether was purified by chromatography on silica gel eluting hexane:ethyl acetate (90:10, v:v) to give 4-benzyloxybenzyl cyanide (4.0 g, 95%) which solidified. MS (M+NH4)+=241.
Quantity
2.5 g
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reactant
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3.8 g
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45 mmol
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a 100 ml four-necked flask, there were placed 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide and 0.16 g of triethylbenzylammonium chloride, and a solution prepared by dissolving 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride in 6 g of benzene was further added thereto under stirring. Then, the resultant mixture was heated at a temperature of 80° C. for 5 hours under stirring to permit a reaction. After completion of the reaction, the formed organic layer is washed with water and dried over anhydrous sodium sulfate, followed by distilling off benzene to obtain 4.83 g (0.022 mole) of 4-benzyloxyphenylacetonitrile.
Name
Quantity
3.2 g
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reactant
Reaction Step One
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1.23 g
Type
reactant
Reaction Step One
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0.16 g
Type
catalyst
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5.3 g
Type
reactant
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6 g
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solvent
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Acetone (500 ml) and potassium carbonate (154 g) were charged into RB flask followed by addition of p-hydroxy phenyl acetonitrile (100 g) under stirring. Benzyl bromide (154 g) was then added at ambient temperature, subsequently heating the reaction mass to 55-58° C. and maintaining for 2 hours. The reaction mass was then cooled to 25° C., filtered and washed with acetone (100 ml) to give 130 g (77.8%) of the p-benzyloxyphenyl acetonitrile.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Yang, S Chen, C Wang, S Zhang, S Li, X Yuan… - Frontiers in …, 2022 - frontiersin.org
… 4-Benzyloxyphenylacetonitrile (Intermediate I) was prepared by the hydroxyl protection of the bromide benzyl-p-hydroxyphenylacetonitrile catalyzed by potassium carbonate with 99.83…
Number of citations: 7 www.frontiersin.org
F Benington, RD Morin - The Journal of Organic Chemistry, 1967 - ACS Publications
… conveniently by catalytic hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile over Raney nickel in methanol solution in the presence of ammonia as …
Number of citations: 34 pubs.acs.org
SK Sharma, S Kanamathareddy, CD Gutsche - Synthesis, 1997 - thieme-connect.com
… To this stirred solution 4-benzyloxyphenylacetonitrile (9 b; 2.23 g, 10 mmol) followed by benzaldehyde (5.2 g, 50 mmol) were added. The reaction mixture was stirred for 24 h, the THF …
Number of citations: 14 www.thieme-connect.com
MR Benton - 2001 - research-repository.st-andrews.ac …
Studies have been carried out on the synthesis of 13C-labelled flavones to produce derivatives suitable for use in LC-MS as internal standards and in metabolic studies. io Methods …
MA Rosen, KJ Farnden, EE Conn - Journal of Biological Chemistry, 1975 - Elsevier
… The methyl- ene hydrogens of 4-benzyloxyphenylacetonitrile will exchange with â€HOH, but the standard preparative conditions employ 8307 an alkaline catalyst at 142’ for 24 …
Number of citations: 23 www.sciencedirect.com
G Maitisha, J Zhou, Y Zhao, S xia Han, Y Zhao, A Abliz… - Heliyon, 2023 - Elsevier
Lavender essential oil (LEO) is known for its medicinal use in the development of pharmaceuticals. Further investigations were demonstrated that LEO has many biological properties …
Number of citations: 2 www.sciencedirect.com
GW Prenton - 1965 - search.proquest.com
The research was directed towards investigation and development of benzyne intermediates in alkaloid synthesis. The work can be conveniently divided into two main sections …
Number of citations: 0 search.proquest.com
T Fukuda, F Ishibashi, M Iwao - The Alkaloids: Chemistry and Biology, 2020 - Elsevier
Lamellarins are marine alkaloids containing fused 14-phenyl-6H-[1]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinoline or non-fused 3,4-diarylpyrrole-2-carboxylate ring systems. To …
Number of citations: 51 www.sciencedirect.com
D Zewge, A King, S Weissman, D Tschaen - Tetrahedron letters, 2004 - Elsevier
… Essentially no reaction rate difference is observed for the dealkylation of 4-benzyloxyphenylacetonitrile (entry 8). On the other hand, 2,3-dihydrobenzofuran, allyl tolyl ether, 3-…
Number of citations: 16 www.sciencedirect.com
MS Ralph - 2001 - research.library.mun.ca
Bisbenzyltetrahydroisoquinoline (BBIQ) alkaloids are a very large and structurally diverse family of compounds that have been isolated from a variety of plant sources and have been …
Number of citations: 4 research.library.mun.ca

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